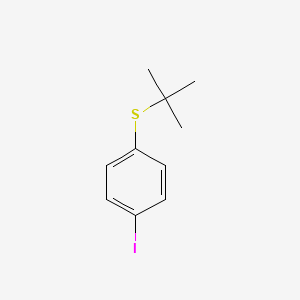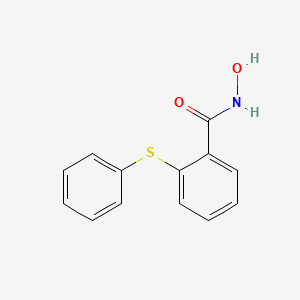
5,6-Dimethyl-4,7-dihydro-2-benzofuran-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethyl-4,7-dihydro-2-benzofuran-1,3-dione is a chemical compound belonging to the benzofuran family Benzofurans are a class of organic compounds characterized by a fused benzene and furan ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-4,7-dihydro-2-benzofuran-1,3-dione can be achieved through several methods. One common approach involves the acid-catalyzed cyclization of compounds containing carbonyl groups by dehydration . Another method includes palladium or platinum-catalyzed ring closure by an intramolecular Wittig reaction . Additionally, condensation of activated methylene following Dieckmann reaction conditions or ketene intermediate involved cyclization can be employed .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dimethyl-4,7-dihydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Applications De Recherche Scientifique
5,6-Dimethyl-4,7-dihydro-2-benzofuran-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 5,6-Dimethyl-4,7-dihydro-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5,6-Dimethyl-4,7-dihydro-2-benzofuran-1,3-dione include:
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration, which may confer unique chemical and biological properties
Propriétés
Numéro CAS |
64437-91-8 |
|---|---|
Formule moléculaire |
C10H10O3 |
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
5,6-dimethyl-4,7-dihydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C10H10O3/c1-5-3-7-8(4-6(5)2)10(12)13-9(7)11/h3-4H2,1-2H3 |
Clé InChI |
IMBWEIXBSJQIAD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CC2=C(C1)C(=O)OC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14482911.png)
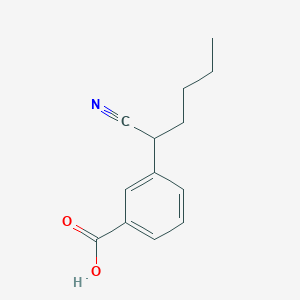
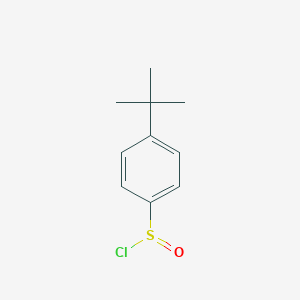
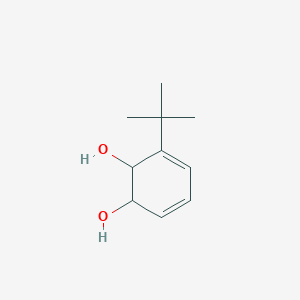

![2-{[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B14482929.png)
![2-Ethyl 2-methyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate](/img/structure/B14482931.png)

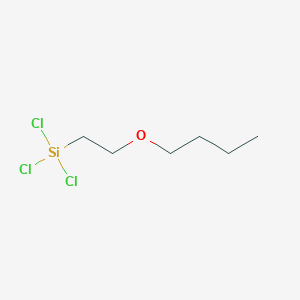
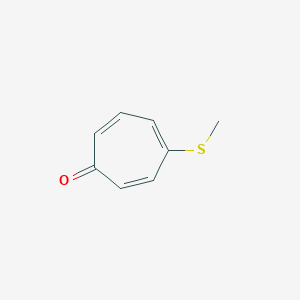
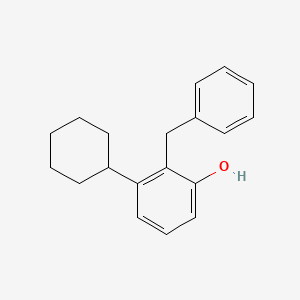
![Silanamine, N-[(1,1-dimethylethyl)dimethylsilyl]-1,1,1-trimethyl-](/img/structure/B14482954.png)
